Diacylglycerol acyltransferase inhibitor-1

DGAT1 inhibition enzymatic assay IC50 comparison

A-922500 (DGAT-1 Inhibitor 4a) delivers unmatched ~5,900-fold selectivity for DGAT1 over DGAT2 (IC50 53 µM) and ~33,000-fold over ACAT1/2, enabling clean target engagement studies without off-target acyltransferase interference. With oral bioavailability, intestine-preferential distribution avoiding dermal toxicity, and validated in vivo triglyceride reduction (39–53%), it is the gold-standard benchmark for preclinical DGAT1 programs. Ideal for metabolic disease research and head-to-head comparison of novel DGAT1 inhibitors.

Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol
Cat. No. B11938759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacylglycerol acyltransferase inhibitor-1
Molecular FormulaC21H23N5O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCCN1C=CC2=CC(=CC(=C21)C3CC3)N4CCOC5=NC=NC(=C5C4=O)N
InChIInChI=1S/C21H23N5O2/c1-2-6-25-7-5-14-10-15(11-16(18(14)25)13-3-4-13)26-8-9-28-20-17(21(26)27)19(22)23-12-24-20/h5,7,10-13H,2-4,6,8-9H2,1H3,(H2,22,23,24)
InChIKeyZRAUYWHLGWICJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacylglycerol Acyltransferase Inhibitor-1 (DGAT1 Inhibitor) Procurement Baseline and Core Pharmacological Profile


Diacylglycerol acyltransferase inhibitor-1 (DGAT1 inhibitor) refers to a class of small molecules that selectively target DGAT1, the enzyme catalyzing the final committed step in triglyceride biosynthesis. Among these, A-922500 (also known as DGAT-1 Inhibitor 4a) is a widely characterized tool compound with reported IC50 values of 7-9 nM for human DGAT1 and 22-24 nM for mouse DGAT1 . This compound exhibits oral bioavailability and demonstrates selectivity against related acyltransferases, including DGAT2 (IC50 = 53 µM) and acyl-CoA:cholesterol acyltransferase-1/2 (IC50 = 296 µM) . DGAT1 inhibitors are investigated for metabolic disorders including obesity, type 2 diabetes, and dyslipidemia [1].

Why DGAT1 Inhibitors Cannot Be Generically Substituted: Evidence-Based Differentiation in Procurement


DGAT1 inhibitors exhibit profound differences in potency, selectivity, tissue distribution, and clinical tolerability that preclude generic substitution. For example, A-922500 (IC50 7-9 nM) demonstrates approximately 5- to 10-fold greater potency against human DGAT1 than AZD7687 (IC50 80 nM) [1][2]. Selectivity profiles also diverge sharply: A-922500 exhibits a DGAT1/DGAT2 selectivity window of approximately 5,900-fold [1], whereas other probes such as GSK2973980A exceed 2,900-fold selectivity [3]. Critically, clinical outcomes reveal non-interchangeability—AZD7687 was discontinued due to intolerable gastrointestinal side effects at efficacious doses [4], while pradigastat advanced to Phase III trials for familial chylomicronemia syndrome [5]. Tissue distribution further distinguishes inhibitors, with A-922500 showing intestine-preferential distribution that avoids skin aberrations associated with systemically distributed analogs [6]. These quantifiable differences mandate compound-specific selection rather than class-level substitution.

Diacylglycerol Acyltransferase Inhibitor-1 (A-922500) Quantitative Evidence Guide: Comparator-Backed Selection Criteria


Enzymatic Potency: A-922500 vs. PF-04620110 and AZD7687 Against Human DGAT1

A-922500 demonstrates superior potency against human DGAT1 (IC50 = 7-9 nM) compared to both PF-04620110 (IC50 = 19 nM) and AZD7687 (IC50 = 80 nM) in recombinant enzyme assays [1][2][3]. This represents approximately 2-fold higher potency than PF-04620110 and approximately 9- to 11-fold higher potency than AZD7687 [1].

DGAT1 inhibition enzymatic assay IC50 comparison metabolic disorders

Selectivity Over DGAT2: A-922500 vs. GSK2973980A and Class-Level Baseline

A-922500 exhibits a DGAT1/DGAT2 selectivity ratio of approximately 5,900-fold (hDGAT1 IC50 = 9 nM vs. hDGAT2 IC50 = 53 µM) . This selectivity window substantially exceeds that reported for other DGAT1 probes such as GSK2973980A, which demonstrates >2,900-fold selectivity (hDGAT1 IC50 = 3.3 nM vs. DGAT2/ACAT1/ACAT2 IC50 >10 µM) [1]. The ACAT1/ACAT2 selectivity for A-922500 is approximately 33,000-fold (296 µM / 9 nM) .

DGAT1 selectivity DGAT2 off-target profiling acyltransferase

In Vivo Triglyceride Reduction: A-922500 Efficacy in Dyslipidemic Hamsters vs. Zucker Fatty Rats

In dyslipidemic hamsters, A-922500 administered orally at 3 mg/kg daily reduced serum triglycerides by 53%, free fatty acids (FFA) by 55%, and total cholesterol by 25% compared to baseline [1]. In Zucker fatty rats, the same 3 mg/kg dose reduced serum triglyceride concentrations by 39% [1]. The threshold for statistically significant triglyceride reduction was 3 mg/kg, though reductions were observed at lower doses [1].

in vivo efficacy triglyceride reduction dyslipidemia rodent models

Tissue Distribution Differentiation: A-922500 Intestine-Preferential Distribution vs. Systemically Distributed DGAT1 Inhibitors

In a direct comparative study, Compound B (A-922500) and Compound A (a structurally distinct DGAT1 inhibitor from Japan Tobacco) showed comparable DGAT1 enzyme inhibition in vitro but markedly different tissue distribution in mice [1]. Compound A distributed systemically and caused skin aberrations, whereas A-922500 preferentially distributed to the intestine [1]. In diet-induced obese (DIO) mice, A-922500 improved obesity and insulin resistance without inducing skin aberrations [1].

tissue distribution intestine-targeted skin toxicity DGAT1 inhibitor

Clinical Tolerability Contrast: A-922500 Preclinical Safety Profile vs. AZD7687 Clinical Discontinuation Due to GI Toxicity

While A-922500 has not advanced to clinical trials, preclinical data indicate efficacy without reported GI adverse events at therapeutic doses [1]. In contrast, the clinical candidate AZD7687, despite demonstrating 75% reduction in postprandial triglyceride excursion at doses ≥5 mg in a Phase I study [2], was associated with dose-limiting gastrointestinal side effects including nausea, vomiting, and diarrhea [2][3]. In a 1-week multiple-dose study, 11 of 18 participants receiving AZD7687 doses >5 mg/day discontinued treatment due to diarrhea [3]. Investigators concluded that AZD7687 lacked a therapeutic window due to GI side effects, making DGAT1 inhibition utility for diabetes and obesity 'questionable' [3].

gastrointestinal tolerability clinical development safety profile therapeutic window

Metabolic Parameter Improvement: A-922500 Serum LDL/HDL Ratio Improvement vs. Class-Level Effects

In dyslipidemic hamsters, A-922500 at 0.3 and 3 mg/kg doses significantly improved the serum LDL/HDL cholesterol ratio, an established cardiovascular risk marker, without significantly affecting LDL-C or HDL-C individually [1]. This specific lipoprotein ratio improvement distinguishes A-922500's metabolic effects, as class-level DGAT1 inhibition does not uniformly produce this favorable lipid profile shift [2].

lipoprotein profile LDL/HDL ratio cardiovascular risk dyslipidemia

Diacylglycerol Acyltransferase Inhibitor-1 (A-922500) Validated Research and Preclinical Application Scenarios


In Vitro DGAT1 Target Engagement and Selectivity Profiling Studies

A-922500 is optimally suited for in vitro DGAT1 inhibition studies requiring high target selectivity. With an hDGAT1 IC50 of 7-9 nM and ~5,900-fold selectivity over DGAT2 (IC50 53 µM) and ~33,000-fold over ACAT1/2 (IC50 296 µM), A-922500 enables clean pharmacological dissection of DGAT1-specific effects without confounding DGAT2 or ACAT inhibition . This selectivity profile is critical for experiments in cell types co-expressing multiple acyltransferases, such as hepatocytes (HepG2), human myotubes, and enterocytes, where DGAT1 and DGAT2 exhibit distinct and non-redundant roles in triglyceride synthesis [1].

In Vivo Metabolic Efficacy Studies in Rodent Dyslipidemia and Obesity Models

A-922500 is validated for chronic oral dosing studies in rodent models of metabolic disease. In dyslipidemic hamsters, 14-day treatment at 3 mg/kg/day reduces serum triglycerides by 53%, FFA by 55%, and total cholesterol by 25%, while improving LDL/HDL ratio . In Zucker fatty rats, the same dose reduces serum triglycerides by 39% . The compound's oral bioavailability and demonstrated efficacy across two distinct metabolic disease models provide a robust preclinical foundation for investigating DGAT1-mediated effects on lipid metabolism, insulin sensitivity, and obesity [1].

Intestine-Specific DGAT1 Biology Studies Without Skin Toxicity Confounds

A-922500's intestine-preferential tissue distribution makes it uniquely suited for studies dissecting gut-specific DGAT1 functions. In direct comparative studies, A-922500 distributed preferentially to the intestine and improved obesity and insulin resistance in diet-induced obese mice without causing skin aberrations, unlike systemically distributed DGAT1 inhibitors that induced dermal toxicity . This property enables investigation of intestinal DGAT1's role in postprandial triglyceride handling, chylomicron assembly, and gut hormone secretion (GLP-1, PYY) without the confounding effects of systemic DGAT1 inhibition or skin pathology [1].

Comparator Benchmarking for Novel DGAT1 Inhibitor Development Programs

A-922500 serves as an established benchmark comparator for novel DGAT1 inhibitor development. Its well-characterized profile—including enzymatic potency (hDGAT1 IC50 7-9 nM), selectivity ratios, in vivo triglyceride reduction (39-53%), and tissue distribution—provides a standardized reference point for evaluating next-generation compounds . Novel inhibitors such as Yhhu2407 (IC50 18.24 nM) and LCQ908/pradigastat (IC50 78-157 nM) are directly compared against A-922500 in contemporary DGAT1 inhibitor discovery programs [1], establishing its utility as a gold-standard tool compound for head-to-head preclinical benchmarking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diacylglycerol acyltransferase inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.